

Spectral Analysis of Carvacryl Methyl Ether: A Technical Guide

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Compound of Interest		
Compound Name:	Carvacryl methyl ether	
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Introduction

Carvacryl methyl ether (2-methoxy-1-methyl-4-isopropylbenzene) is a naturally occurring organic compound found in the essential oils of various plants, including those of the Lamiaceae family. It is a derivative of carvacrol, a well-known monoterpenoid phenol. Carvacryl methyl ether has garnered interest in the scientific community for its potential biological activities, including its notable antibacterial properties. A thorough understanding of its molecular structure and purity is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectral analysis of Carvacryl methyl ether, detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines standardized experimental protocols for these analytical techniques.

Molecular Structure and Properties

- IUPAC Name: 2-methoxy-1-methyl-4-propan-2-ylbenzene[1]
- Synonyms: Carvacrol methyl ether, 5-Isopropyl-2-methylanisole, 2-Methoxy-p-cymene[1]
- CAS Number: 6379-73-3[1]
- Molecular Formula: C11H16O[1]



• Molecular Weight: 164.24 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for **Carvacryl methyl ether**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The predicted ${}^{1}H$ NMR spectrum of **Carvacryl methyl ether** shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.98	d	1H	Ar-H
6.74	d	1H	Ar-H
6.64	S	1H	Ar-H
3.76	S	3H	-OCH₃
3.19	sept	1H	-CH(CH₃)₂
2.15	S	3H	Ar-CH ₃
1.19	d	6H	-CH(CH ₃) ₂

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the **Carvacryl methyl ether** molecule.



Chemical Shift (ppm)	Assignment
155.3	Ar-C (C-O)
147.1	Ar-C (C-CH(CH ₃) ₂)
129.9	Ar-C (C-CH ₃)
124.9	Ar-CH
121.2	Ar-CH
111.4	Ar-CH
55.8	-OCH₃
34.0	-CH(CH ₃) ₂
24.2	-CH(CH ₃) ₂
16.2	Ar-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum with a full peak list is not readily available, the expected characteristic absorption bands for **Carvacryl methyl ether** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2960-2850	Strong	Aliphatic C-H Stretch
1600-1585, 1500-1400	Medium-Strong	Aromatic C=C Bending
1250-1200	Strong	Aryl-O Stretch (Asymmetric)
1050-1020	Medium	Aryl-O Stretch (Symmetric)
900-675	Strong	Aromatic C-H Out-of-Plane Bending



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Intensity	Assignment
164	Moderate	[M]+ (Molecular Ion)[1]
149	High	[M-CH ₃] ⁺ [1]
91	Moderate	[C ₇ H ₇]+ (Tropylium ion)[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of Carvacryl methyl ether.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Carvacryl methyl ether** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.



- Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **Carvacryl methyl ether** is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Background Spectrum: Record a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Carvacryl methyl ether** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of monoterpenoids.
- GC Conditions:

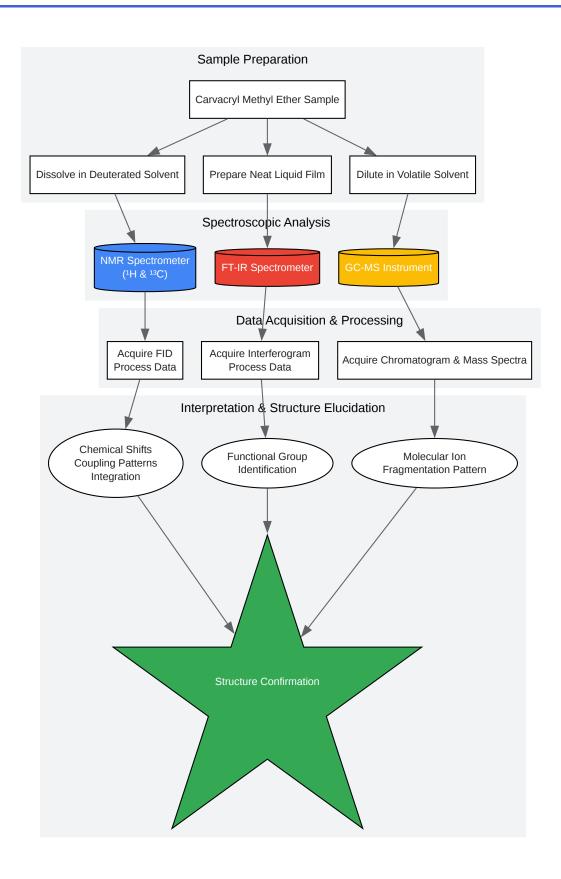


- o Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 240 °C) to ensure separation of components.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The GC will separate the components of the sample, and the MS will provide
 a mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to
 Carvacryl methyl ether can be compared to library spectra for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **Carvacryl methyl ether**.





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Caption: Workflow for Spectral Analysis of Carvacryl Methyl Ether.



Conclusion

This technical guide provides a consolidated resource for the spectral analysis of **Carvacryl methyl ether**. The tabulated NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a comprehensive framework for researchers and scientists working with this compound. The provided workflow diagram further clarifies the logical progression of analysis. Accurate and consistent spectral characterization is fundamental to ensuring the quality and reliability of scientific research and is a critical component in the drug development pipeline.

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References

- 1. Carvacryl methyl ether | C11H16O | CID 80790 PubChem [pubchem.ncbi.nlm.nih.gov]
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